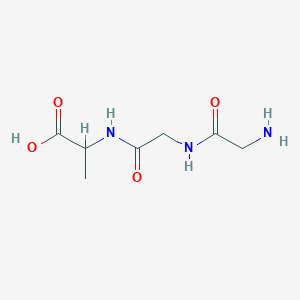

Gly-gly-ala

描述

Synthesis Analysis

The synthesis of Gly-Gly-Ala and related peptides involves chemical ligation techniques, such as "alanine" ligation, which is crucial for preparing specific glycopeptide fragments. For instance, the chemical synthesis of the Ala(1)-Gly(28) glycopeptide domain demonstrates key steps including complex dodecasaccharide attachment, native chemical ligation, and selective desulfurization at the ligation site to reveal natural Ala(19) (Kan et al., 2009).

Molecular Structure Analysis

The molecular structure of peptides like Gly-Gly-Ala is often investigated using spectroscopy and theoretical calculations. Research on the elementary reaction coordinates of hydrogen abstraction by hydroxyl radicals from Gly and Ala residues provides insights into their structural changes upon conversion to radical forms, affecting peptide unfolding and reactivity (Owen et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of Gly-Gly-Ala involve interactions with metal ions, demonstrated by the synthesis of peptides containing the Ala-(HO)Gly-Ala sequence and their spectral and iron(III) holding properties. Such peptides form complexes with iron(III), indicating their potential for binding and stabilizing metal ions (Akiyama et al., 1992).

Physical Properties Analysis

The investigation into the physical properties of Gly-Gly-Ala and similar peptides often focuses on their structural confirmation in various states. Infrared multiple photon dissociation spectroscopy has confirmed that amide oxygen may serve as the protonation site for peptides, highlighting the importance of protonation sites in determining peptide structures, properties, and functions (Wu & McMahon, 2007).

Chemical Properties Analysis

The chemical properties of Gly-Gly-Ala are further elucidated through studies on polymers and copolymers that model biological structures like collagen. For example, the synthesis and structural investigation of poly(L-alanyl-L-prolyl-glycine) shed light on the peptide's solubility, aggregation, and potential to form structures resembling biological helices (Segal & Traub, 1969).

科研应用

Gly-Gly inhibitors have been found to mediate the skin transport of 5-Aminolevulinic Acid (ALA), thereby increasing its permeation rate and the formation of Protoporphyrin IX (PpIX) in both in vitro and in vivo mouse skin models. This suggests potential applications in dermatological treatments and drug delivery through the skin (葉昱君, 1997); (葉昱君, 2008).

Silk-elastinlike polymers, which include sequences of Gly-Ala-Gly-Ala-Gly-Ser, are being developed for controlled drug and gene delivery. These polymers are noted for their precision synthesis and biocompatibility, making them promising materials for biomedical applications (Z. Megeed, J. Cappello, H. Ghandehari, 2002).

The amino acid sequence Gly-Ala-Pro-Leu has been identified as a fibrinogen binding site in platelet integrins, suggesting its role in inhibiting platelet aggregation and clot retraction. This finding has implications in understanding and potentially treating conditions related to blood clotting (T. Gartner, D. Taylor, 1990).

In protein stability studies, alanine's presence at internal positions in alpha-helices stabilizes the helix compared to glycine. This property is crucial for understanding protein folding and stability, which is fundamental in various biological processes and diseases (L. Serrano, J. Neira, J. Sancho, A. Fersht, 1992).

Gly-Gly, Ala-Ala, and Gly-Ala bis(amino acids) have been characterized using NMR in both solution and solid states, contributing to a deeper understanding of peptide structure and behavior (G. Ballano, A. Jiménez, C. Cativiela, R. Claramunt, D. Sanz, I. Alkorta, J. Elguero, 2008).

Safety And Hazards

According to the safety data sheet for a similar compound, “Gly-Gly-Gly-Gly-Gly”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

性质

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-4(7(13)14)10-6(12)3-9-5(11)2-8/h4H,2-3,8H2,1H3,(H,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQOOWAONKGYKQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315724 | |

| Record name | Glycylglycylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycylglycylalanine | |

CAS RN |

19729-30-7 | |

| Record name | Glycylglycylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19729-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylglycylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)

![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)

![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)

![2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]](/img/structure/B20875.png)